N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution Reactions: The synthesized benzimidazole core undergoes substitution reactions to introduce the methoxyphenyl groups. This is usually achieved using methoxy-substituted benzoyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxybenzoyl chloride in the presence of triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- 2-(1H-1,3-benzodiazol-2-yl)phenol
- 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methoxy substitution enhances its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-7-5-6-15(12-16)22(26)25-19-13-14(10-11-20(19)28-2)21-23-17-8-3-4-9-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
SGSCAQCLMSYBAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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